![molecular formula C11H14O4 B12556187 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one CAS No. 192625-58-4](/img/structure/B12556187.png)
1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one is a chemical compound known for its unique structure and properties It is a derivative of phenol and contains both hydroxyl and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 3,5-dihydroxy-4-[(propan-2-yl)oxy]benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to remove any impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one: Similar structure but with additional methoxy groups.
2-[4-[1,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-one: Contains a chromenone ring and additional hydroxyl groups.
Uniqueness
1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one is unique due to its specific combination of hydroxyl and ether functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
192625-58-4 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(3,5-dihydroxy-4-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O4/c1-6(2)15-11-9(13)4-8(7(3)12)5-10(11)14/h4-6,13-14H,1-3H3 |
InChI Key |
OHTZAQBTCNRMDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1O)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




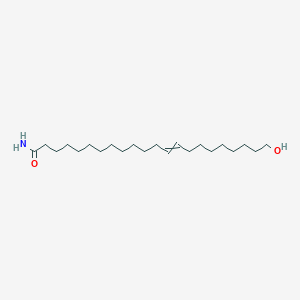
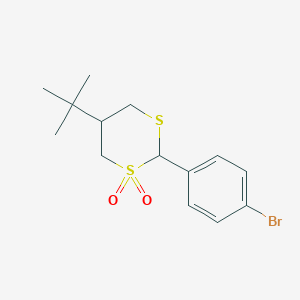
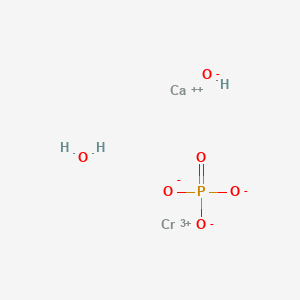
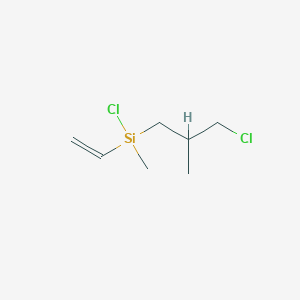

![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
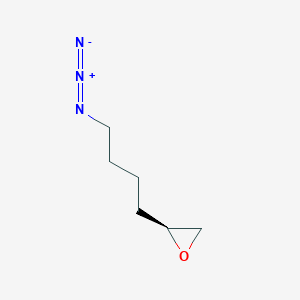
![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)

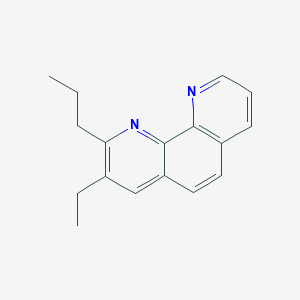
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)

